Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate
Description
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a cyclopropane-derived carbamate ester featuring a chlorosulfonyl ethyl substituent.
Properties
Molecular Formula |
C13H16ClNO4S |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
InChI Key |
UQOXHIQZIBVZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The primary starting materials for synthesizing this compound are:
- Benzyl carbamate (also known as benzylurethane)
- 1-[2-(chlorosulfonyl)ethyl]cyclopropane
These compounds are selected for their reactivity and the ability to form the target molecule through nucleophilic substitution and addition reactions.
Reaction Pathway
The general synthesis involves the following key steps:
| Step | Description | Conditions | Reagents & Catalysts |
|---|---|---|---|
| Step 1: Activation of Benzyl Carbamate | Formation of a reactive intermediate capable of nucleophilic attack | Typically carried out in an inert solvent such as dichloromethane (DCM) | Benzyl carbamate, base (e.g., triethylamine) |
| Step 2: Nucleophilic Substitution | The amino group of benzyl carbamate reacts with the electrophilic chlorosulfonyl group on 1-[2-(chlorosulfonyl)ethyl]cyclopropane | Conducted under controlled temperature, often at 0-25°C | 1-[2-(Chlorosulfonyl)ethyl]cyclopropane, triethylamine or similar base |
| Step 3: Purification | Chromatography or recrystallization to isolate the pure product | Ambient or reduced temperature | Solvent systems such as ethyl acetate, hexanes |
Industrial Scale Production
For large-scale manufacturing, continuous flow reactors and automated systems are employed to enhance efficiency and safety. These systems allow precise control over reaction parameters, minimize by-products, and facilitate high-purity output.
Reaction Conditions and Optimization
| Parameter | Typical Range | Purpose | References |
|---|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran (THF) | Solvent medium for reactions | , |
| Temperature | 0°C to 25°C | Control reaction rate and selectivity | , |
| Base | Triethylamine, pyridine | Neutralize HCl formed, facilitate substitution | , |
| Reaction Time | 2-24 hours | Complete conversion | , |
Key Considerations in Synthesis
- Reactivity of Chlorosulfonyl Group: The chlorosulfonyl moiety is highly reactive and sensitive to moisture. Strict anhydrous conditions are necessary to prevent hydrolysis.
- Selectivity: Proper temperature control and choice of solvent help minimize side reactions such as hydrolysis or overreaction.
- Purification: Chromatography or recrystallization ensures high purity, crucial for subsequent applications in research or pharmaceutical development.
Summary of Synthesis Route
Benzyl carbamate + 1-[2-(chlorosulfonyl)ethyl]cyclopropane
→ (in presence of base, in DCM or THF)
→ Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate
Research and Development Insights
Recent advances focus on optimizing the reaction conditions for higher yields and purity, including:
- Use of microwave-assisted synthesis to accelerate reaction times.
- Application of automated continuous flow systems for industrial scalability.
- Development of green chemistry protocols to reduce solvent use and hazardous waste.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|
| Conventional Batch | Benzyl carbamate, 1-[2-(chlorosulfonyl)ethyl]cyclopropane | DCM, triethylamine, 0-25°C, 4-24 hrs | 65-85% | Widely used in labs |
| Microwave-Assisted | Same as above | Microwave irradiation, 100-150°C, 30-60 min | 75-90% | Faster, greener |
| Continuous Flow | Same as above | Automated, controlled flow, optimized temperature | >85% | Suitable for industrial scale |
Chemical Reactions Analysis
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of benzyl alcohol or benzaldehyde.
Scientific Research Applications
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a synthetic organic compound with a unique structure featuring a benzyl group, a cyclopropyl moiety, and a chlorosulfonyl functional group. Its molecular formula is C13H16ClNO4S, and it has a molecular weight of approximately 317.79 g/mol. The presence of a reactive chlorosulfonyl group makes it applicable in medicinal chemistry and materials science.
Scientific Research Applications
- As a tool in studies investigating enzyme kinetics and protein-ligand interactions this compound is used as a tool in studies investigating enzyme kinetics and protein-ligand interactions.
- Pharmaceuticals Due to its structural features, this compound may have applications in the pharmaceutical field.
Interaction Studies
Interaction studies are essential for understanding the potential biological effects of this compound. Preliminary studies may focus on:
- Evaluating its reactivity with biological macromolecules.
- Identifying potential protein targets.
- Assessing its cytotoxicity and mechanism of action.
These studies may provide insights into the compound's therapeutic potential and guide further development efforts.
Mechanism of Action
The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related cyclopropane-carbamate derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues and Substituent Variations
Reactivity and Functional Group Analysis
- Chlorosulfonyl Group : The target compound’s chlorosulfonyl ethyl group is more reactive than the hydroxymethyl or Boc-protected analogs (). This group facilitates nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters, critical in prodrug design .
- Cyclopropane Ring: The strained cyclopropane ring increases compound reactivity compared to non-cyclic analogs. For example, trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2, ) leverages ring strain for selective ring-opening reactions .
- Carbamate vs. Ester: Carbamates (as in the target compound) exhibit greater hydrolytic stability compared to esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS 60212-41-1, ), making them preferable for sustained-release applications .
Biological Activity
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18ClNO4S
- Molecular Weight : 317.79 g/mol
- Key Functional Groups :
- Chlorosulfonyl group
- Cyclopropyl moiety
- Benzyl carbamate
The presence of the chlorosulfonyl group enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.
This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, impacting biochemical pathways.
- Protein Interaction Studies : It is used in biochemical assays to explore enzyme kinetics and protein interactions.
Biological Activity
The biological activity of this compound has been investigated in several studies:
Cytotoxicity Studies
Research indicates that compounds with similar structures exhibit cytotoxic effects in various cellular models. For instance, studies on benzyl sulfides reveal that they can be metabolized to yield unstable thiols that contribute to cytotoxicity . While specific cytotoxicity data for this compound is limited, its reactivity suggests potential cytotoxic properties warranting further investigation.
Interaction with Biological Macromolecules
Preliminary studies have focused on the interaction of this compound with biological macromolecules. Its unique structure allows it to engage in covalent interactions, which can modify protein functions and potentially lead to therapeutic applications.
Research Findings and Case Studies
Table 1: Summary of Biological Activities and Research Findings
Synthesis and Production
The synthesis of this compound typically involves several steps, including:
- Formation of the Chlorosulfonyl Derivative : Reaction of benzyl carbamate with chlorosulfonic acid.
- Cyclopropanation : Introduction of the cyclopropyl group through selective reactions under controlled conditions.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
This multi-step synthesis highlights the compound's complexity and the need for precise reaction conditions.
Applications in Medicinal Chemistry
This compound holds promise in various fields:
- Drug Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents.
- Biochemical Research : Used as a tool in studies investigating enzyme kinetics and protein-ligand interactions.
Q & A
Q. Critical Parameters :
- Temperature : Chlorosulfonyl groups are thermally labile; maintain ≤25°C during sulfonation.
- Solvent : Use DMF or THF for carbamate coupling; avoid protic solvents during sulfonation.
- Protection : Temporary protection of reactive groups (e.g., tert-butyl carbamates) may improve stability .
Basic: Which spectroscopic techniques are most effective for characterizing the chlorosulfonyl moiety and cyclopropane ring?
Answer:
- 1H/13C NMR :
- HRMS : Confirm molecular ion ([M+Na]⁺) with <5 ppm error. For C₁₃H₁₆ClNO₄S, exact mass = 317.0463 .
- IR : Look for S=O stretches (1365–1338 cm⁻¹) and C=O (1690–1720 cm⁻¹) .
Validation : Compare with tert-butyl carbamate analogs (e.g., 1H NMR δ 0.74–0.53 for cyclopropane CH₂ in ) .
Advanced: How does the electron-withdrawing chlorosulfonyl group influence the cyclopropane ring’s reactivity in nucleophilic attacks?
Answer:
The chlorosulfonyl group increases ring strain via electron withdrawal, enhancing susceptibility to ring-opening reactions:
- Mechanistic Insight : The cyclopropane’s bent bonds become polarized, favoring nucleophilic attack at the β-carbon. For example, in aqueous conditions, hydrolysis may yield sulfonic acid derivatives.
- Experimental Design : Monitor ring stability under varying pH (e.g., 1N HCl vs. PBS buffer) using 1H NMR to track degradation .
Contradictions : Some studies report stable cyclopropane carbamates in non-polar solvents (e.g., pentane), while others note rapid decomposition in polar aprotic solvents like DMSO .
Advanced: What strategies mitigate decomposition during purification of this thermally sensitive compound?
Answer:
- Low-Temperature Chromatography : Use silica gel columns pre-cooled to 4°C with eluents like pentane:ethyl acetate (8:1) to reduce thermal stress .
- Avoid Acidic Conditions : Chlorosulfonyl groups hydrolyze in acidic media; neutralize reaction mixtures with NaHCO₃ before workup .
- Lyophilization : For final isolation, freeze-drying from tert-butanol/water mixtures preserves integrity better than rotary evaporation .
Basic: What are common side reactions during synthesis, and how can they be minimized?
Answer:
- Over-Sulfonation : Excess SOCl₂ may sulfonate aromatic rings. Use stoichiometric reagents and monitor via TLC .
- Cyclopropane Ring Opening : Competing nucleophilic attack by solvents (e.g., DMF). Substitute with less nucleophilic solvents like THF .
- By-Product Table :
| Side Reaction | Mitigation Strategy | Detection Method |
|---|---|---|
| Benzyl group oxidation | Use inert atmosphere (N₂/Ar) | HPLC (UV at 254 nm) |
| Sulfonyl chloride hydrolysis | Anhydrous conditions, molecular sieves | IR loss of S=O peaks |
Advanced: How does the steric environment of the cyclopropyl group affect sulfonation efficiency?
Answer:
- Steric Hindrance : The cyclopropane’s rigid structure limits access to the ethyl spacer’s hydroxyl/thiol group, reducing sulfonation yields.
- Workaround : Introduce a longer alkyl chain (e.g., propyl instead of ethyl) to improve reagent accessibility, as seen in ’s 2-propylbutyl analog .
- Computational Support : Molecular dynamics simulations (e.g., CAS 103500-22-7 analogs) show steric clashes reduce by 15% with extended linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
